Cas no 1240809-40-8 (2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate)
![2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate structure](https://it.kuujia.com/scimg/cas/1240809-40-8x500.png)
1240809-40-8 structure
Nome del prodotto:2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(1-CYANOCYCLOPENTYL)CARBAMOYL]METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOATE
- EN300-26687304
- 1240809-40-8
- Z19604954
- AKOS007956724
- [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate
- 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate
-
- Inchi: 1S/C24H25N3O6/c1-31-20-6-4-5-18(13-20)26-21(28)14-32-19-9-7-17(8-10-19)23(30)33-15-22(29)27-24(16-25)11-2-3-12-24/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,26,28)(H,27,29)
- Chiave InChI: WJBNLLIHJJZHCL-UHFFFAOYSA-N
- Sorrisi: C(OCC(NC1(C#N)CCCC1)=O)(=O)C1=CC=C(OCC(NC2=CC=CC(OC)=C2)=O)C=C1
Proprietà calcolate
- Massa esatta: 451.17433553g/mol
- Massa monoisotopica: 451.17433553g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 734
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 127Ų
Proprietà sperimentali
- Densità: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 791.0±60.0 °C(Predicted)
- pka: 10.69±0.20(Predicted)
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687304-0.05g |
[(1-cyanocyclopentyl)carbamoyl]methyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}benzoate |
1240809-40-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate Letteratura correlata
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
2. Book reviews
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
1240809-40-8 (2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 4-[2-[(3-methoxyphenyl)amino]-2-oxoethoxy]benzoate) Prodotti correlati
- 895781-27-8(4-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 772292-56-5(2-(benzyloxy)ethylhydrazine)
- 933723-01-4(2-oxo-3-(1,3-thiazol-4-yl)propanoic acid)
- 2227756-05-8((2R)-4-(3-ethylthiophen-2-yl)butan-2-ol)
- 858859-67-3(2-(3,5-di-tert-butylphenyl)ethanol)
- 5910-22-5(1,3-bis(furan-2-yl)propane-1,3-dione)
- 1806072-29-6(Ethyl 6-chloro-3-cyano-2-(difluoromethoxy)benzoate)
- 35493-00-6(N-1,3-benzodioxol-5-yl-3-oxobutanamide)
- 954591-07-2(2-(2,4-dichlorophenoxy)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylacetamide)
- 2243753-57-1([1-(trifluoromethyl)pyrazol-4-yl]boronic acid)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
